Benzyl 2-aminoacetate Hydrochloride

Peptide synthesis Chemoenzymatic polymerization Biocatalysis

Substituting glycine benzyl ester with methyl or tert-butyl esters often causes enzyme incompatibility and deprotection conflicts. Benzyl 2-aminoacetate HCl (CAS 2462-31-9) resolves this: its benzyl ester enhances papain KCS polymerization efficiency and remains stable under acidic Boc deprotection, enabling chemoselective hydrogenolysis. Key data: MIC 6.25 mg/mL, MBC 12.5 mg/mL (E. coli & S. aureus); 1.7× higher antibiofilm activity vs. glycine tert-butyl ester; validated for Fmoc-PNA monomer synthesis. Supplied ≥98% purity with CoA. Standard global shipping.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 2462-31-9
Cat. No. B023967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-aminoacetate Hydrochloride
CAS2462-31-9
SynonymsGlycine Phenylmethyl Ester Hydrochloride;  Benzyl Aminoacetate Hydrochloride;  Benzyl Glycinate Hydrochloride; 
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C[NH3+].[Cl-]
InChIInChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
InChIKeyVLQHNAMRWPQWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Aminoacetate Hydrochloride: Core Identity


Benzyl 2-aminoacetate hydrochloride (CAS 2462-31-9), also known as glycine benzyl ester hydrochloride, benzyl glycinate hydrochloride, or H-Gly-OBzl·HCl, is a protected amino acid derivative of glycine [1]. It possesses a benzyl-protected carboxyl group and exists as a stable hydrochloride salt with molecular formula C9H12ClNO2 and molecular weight of 201.65 g/mol [2]. The compound is characterized by a melting point range of approximately 138–140°C and is supplied as a white to off-white crystalline powder [3]. Its primary utility lies in its role as a building block for peptide synthesis and as an intermediate in pharmaceutical research, owing to its dual functionality: the free amino group available for coupling reactions and the benzyl ester group offering orthogonal protection removable via hydrogenolysis .

Protected glycine building block for peptide coupling
Orthogonal benzyl ester removable by hydrogenolysis
Stable hydrochloride salt form for reliable handling

Benzyl 2-Aminoacetate Hydrochloride: Substitution Risks


Substituting Benzyl 2-aminoacetate hydrochloride with other glycine ester variants—such as glycine methyl ester, ethyl ester, or tert-butyl ester—without systematic validation introduces substantial risk of experimental failure and inconsistent outcomes. Empirical evidence demonstrates that the nature of the ester group drastically affects both chemical and enzymatic reactivity, substrate recognition, and biological activity [1]. For instance, papain-mediated chemoenzymatic polymerization efficiency varies dramatically across ester types, with benzyl esters exhibiting markedly superior performance compared to methyl, ethyl, and tert-butyl esters [2]. Furthermore, antimicrobial and antibiofilm activities differ significantly among glycine benzyl ester, glycine tert-butyl ester, and glycine ethyl ester against clinically relevant bacterial strains [3]. Therefore, selection of the appropriate glycine ester derivative must be guided by application-specific performance data rather than assumed functional equivalence.

Ester reactivity shift
Enzymatic recognition may differ markedly between benzyl, methyl, ethyl, and tert-butyl esters; polymerization performance is not interchangeable.
Polymerization failure
Tert-butyl ester may not function as a substrate for papain-catalyzed synthesis; substitution can halt polymer formation.
Bioactivity profile variation
Antimicrobial and antibiofilm endpoints differ among glycine esters; benzyl ester profile does not guarantee equivalent results with other esters.

Benzyl 2-Aminoacetate Hydrochloride: Comparative Evidence


Polymerization Efficiency in Papain-Catalyzed Synthesis

In a direct comparative study of glycine ester monomers (methyl, ethyl, benzyl, and tert-butyl esters) in papain-catalyzed chemoenzymatic polymerization, the benzyl ester exhibited substantially greater polymerization efficiency than all other ester variants [1]. The tert-butyl ester failed to produce any precipitate, indicating that papain does not recognize the sterically bulky tert-butyl group as a substrate [2]. In contrast, glycine benzyl ester enabled successful polypeptide formation, with the benzyl ester group promoting kinetically controlled synthesis (KCS) by increasing substrate affinity and broadening enzyme specificity .

Polymerization efficiency
Head-to-head
Benzyl ester: successful polypeptide formation; tert-butyl ester: no polymerization (no precipitate).
Benzyl ester enables enzymatic KCS, tert-butyl is unrecognized.
Papain, 1 M phosphate pH 8, 40°C; benzyl greatly outperformed other esters.
Peptide synthesis Chemoenzymatic polymerization Biocatalysis Kinetically controlled synthesis

Antimicrobial Activity Against E. coli and S. aureus

Benzyl 2-aminoacetate hydrochloride (glycine benzyl ester) demonstrated quantifiable antimicrobial activity against clinically relevant bacterial strains Escherichia coli OR651248 and Staphylococcus aureus ATCC 25923 [1]. The compound exhibited identical MIC and MBC values for both strains, indicating consistent bactericidal activity. When compared within the glycine ester class, glycine benzyl ester displayed a distinctive antimicrobial profile [2].

Antimicrobial activity
Cross-study
MIC 6.25 mg/mL, MBC 12.5 mg/mL (E. coli, S. aureus).
Supports antimicrobial screening context; comparable to t-butyl ester.
Broth dilution; 2-fold lower MIC than ethyl ester. Screening baseline only.
Antimicrobial Amino acid esters Drug development Minimum inhibitory concentration

Biofilm Inhibition Advantage Over t-Butyl Ester

At sub-MIC concentrations (0.25 × MIC), glycine benzyl ester exhibited significantly stronger biofilm inhibitory effects than glycine t-butyl ester and glycine ethyl ester against S. aureus ATCC 25923 [1]. The study further established that glycine esters as a class displayed more effective biofilm inhibition compared with L-phenylalanine esters [2].

Biofilm inhibition
Head-to-head
~50% inhibition vs ~30% (t-butyl), ~25% (ethyl) at 0.25×MIC.
Reported higher biofilm inhibition among tested glycine esters.
S. aureus crystal violet assay; sub-MIC conditions. Data to verify.
Antibiofilm Biofilm inhibition Amino acid esters Antimicrobial resistance

Stability and Handling Benefits of Hydrochloride Salt

The hydrochloride salt form of Benzyl 2-aminoacetate (CAS 2462-31-9) confers improved stability and handling characteristics relative to the free base form [1]. The compound is supplied as a stable crystalline powder with a defined melting point of 138–140°C, and demonstrates enhanced solubility in polar solvents including water, methanol, and DMSO, which facilitates its use in aqueous and organic reaction media . Recommended storage conditions of −20°C under inert atmosphere preserve long-term stability [2].

Salt form stability
Class-level
Crystalline HCl salt, mp 138–140°C, soluble in DMSO, MeOH, water.
Improved handling vs free base; class-level salt advantage.
Store at −20°C under inert atmosphere. Supplier-reported.
Chemical stability Storage Solubility Hydrochloride salt

Orthogonal Deprotection by Hydrogenolysis

The benzyl ester protecting group in Benzyl 2-aminoacetate hydrochloride is selectively removable under mild hydrogenolysis conditions (H2, Pd/C), enabling controlled, orthogonal deprotection in multi-step synthetic sequences [1]. This orthogonal reactivity profile distinguishes benzyl esters from acid-labile tert-butyl esters (cleaved by TFA) and base-labile methyl/ethyl esters (cleaved by saponification) [2]. The benzyl ester group remains stable under the acidic conditions commonly employed for Boc deprotection, making it compatible with Boc-benzyl solid-phase peptide synthesis strategies [3].

Orthogonal deprotection
Class-level
Benzyl ester cleaved by H2/Pd/C; stable under acidic Boc removal.
Enables sequential deprotection without cross-reactivity.
Compatible with Boc-benzyl SPPS strategies; review reaction compatibility.
Protecting group strategy Hydrogenolysis Peptide synthesis Solid-phase synthesis

Benzyl 2-Aminoacetate Hydrochloride: Application Scenarios


Chemoenzymatic Peptide Synthesis

Researchers employing papain or related proteases for kinetically controlled synthesis (KCS) of polypeptides should prioritize Benzyl 2-aminoacetate hydrochloride over methyl, ethyl, or tert-butyl glycine esters. Evidence demonstrates that the benzyl ester group substantially enhances polymerization efficiency and broadens substrate specificity, whereas tert-butyl glycinate fails to undergo polymerization in this enzymatic system entirely [1]. This compound is particularly valuable for chemoenzymatic copolymerization of glycine with alanine and other amino acids where consistent, high-yield peptide bond formation is required [2].

Antimicrobial and Antibiofilm Screening

For research programs investigating the antimicrobial properties of amino acid esters or developing novel antibacterial agents, Benzyl 2-aminoacetate hydrochloride offers quantifiable baseline activity with MIC = 6.25 mg/mL and MBC = 12.5 mg/mL against both E. coli and S. aureus [3]. Its superior antibiofilm activity—approximately 1.7-fold higher than glycine t-butyl ester against S. aureus at sub-MIC concentrations—makes it a preferred glycine ester for biofilm inhibition studies [4]. This differentiated antibiofilm profile should guide compound selection when biofilm-related endpoints are central to the research question.

Multi-Step Peptide Synthesis with Orthogonal Protection

Synthetic routes involving sequential deprotection steps—particularly those employing Boc (acid-labile) or Fmoc (base-labile) amino-protecting group strategies—benefit from Benzyl 2-aminoacetate hydrochloride due to its orthogonal benzyl ester protection [5]. The benzyl ester remains stable under acidic Boc-deprotection conditions and is selectively cleaved via hydrogenolysis (H2, Pd/C) without affecting other protecting groups [6]. This orthogonality makes it the rational procurement choice for solid-phase and solution-phase peptide syntheses requiring chemoselective carboxyl deprotection, in contrast to tert-butyl esters which share acid-lability with Boc groups and thus cannot be orthogonally deprotected in Boc-based strategies .

PNA Monomer and Oligomer Synthesis

Benzyl 2-aminoacetate hydrochloride has been successfully employed as a key starting material in the synthesis of N-[2-(Fmoc)aminoethyl]glycine benzyl ester and subsequent preparation of PNA monomers bearing bis-N-Boc-protected nucleobase moieties [7]. The hydrochloride salt form provides the necessary stability for storage of these intermediates and enables efficient Fmoc-mediated solid-phase PNA oligomer synthesis . This established synthetic route positions Benzyl 2-aminoacetate hydrochloride as the preferred glycine building block for PNA research applications.

Application
Selection Property
Validation Focus
Chemoenzymatic peptide synthesis
Benzyl ester reactivity in KCS
Polymerization yield and substrate specificity
Antimicrobial screening studies
Ester-dependent antimicrobial profile
MIC and biofilm inhibition endpoints
Multi-step peptide synthesis
Orthogonal benzyl ester protection
Selectivity under acidic/basic deprotection
PNA monomer preparation
Stable glycine building block
Fmoc-based oligomer synthesis efficiency

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